6-(Trifluoromethyl)-1,4-oxazepan-6-ol
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Overview
Description
6-(Trifluoromethyl)-1,4-oxazepan-6-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of oxazepane precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a base like potassium carbonate and solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1,4-oxazepan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
6-(Trifluoromethyl)-1,4-oxazepan-6-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1,4-oxazepan-6-ol involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the compound’s specific application .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness: 6-(Trifluoromethyl)-1,4-oxazepan-6-ol is unique due to its oxazepane ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H10F3NO2 |
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Molecular Weight |
185.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,4-oxazepan-6-ol |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)5(11)3-10-1-2-12-4-5/h10-11H,1-4H2 |
InChI Key |
DDSRPBDHZNBVDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)(C(F)(F)F)O |
Origin of Product |
United States |
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